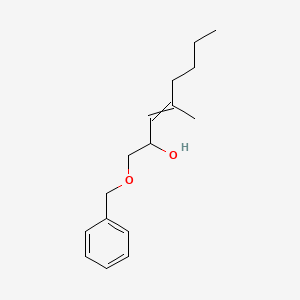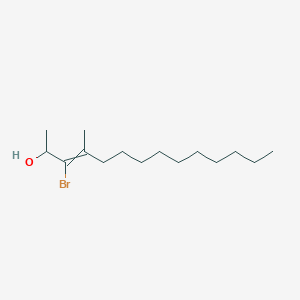
3-Bromo-4-methyltetradec-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methyltetradec-3-en-2-ol is an organic compound that belongs to the class of brominated alcohols It is characterized by a bromine atom attached to a carbon chain with a double bond and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyltetradec-3-en-2-ol typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyltetradec-3-en-2-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. This ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
3-Bromo-4-methyltetradec-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methyltetradec-3-en-2-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 3-bromo-4-methyltetradec-3-en-2-one.
Reduction: Formation of 4-methyltetradec-3-en-2-ol.
Substitution: Formation of 3-amino-4-methyltetradec-3-en-2-ol or 3-hydroxy-4-methyltetradec-3-en-2-ol.
科学研究应用
3-Bromo-4-methyltetradec-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-4-methyltetradec-3-en-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-methylpent-3-en-2-ol
- 3-Bromo-3-buten-1-ol
- 4-Bromo-2-methyl-3-butyn-2-ol
Comparison
3-Bromo-4-methyltetradec-3-en-2-ol is unique due to its longer carbon chain and the presence of both a bromine atom and a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, its longer carbon chain may enhance its hydrophobicity, making it more effective in certain industrial processes.
属性
CAS 编号 |
917883-15-9 |
|---|---|
分子式 |
C15H29BrO |
分子量 |
305.29 g/mol |
IUPAC 名称 |
3-bromo-4-methyltetradec-3-en-2-ol |
InChI |
InChI=1S/C15H29BrO/c1-4-5-6-7-8-9-10-11-12-13(2)15(16)14(3)17/h14,17H,4-12H2,1-3H3 |
InChI 键 |
RKKQAEQWRFKNMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(=C(C(C)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


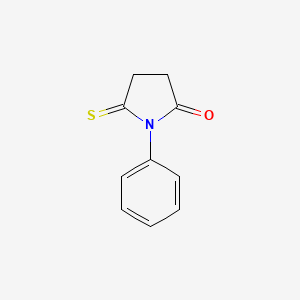
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
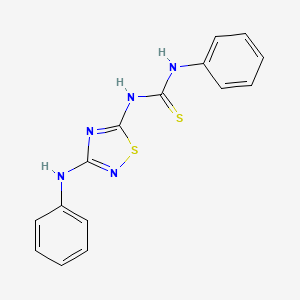
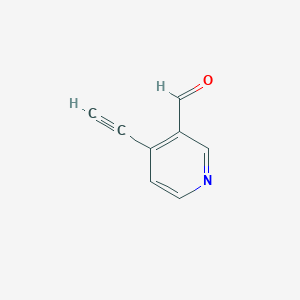
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
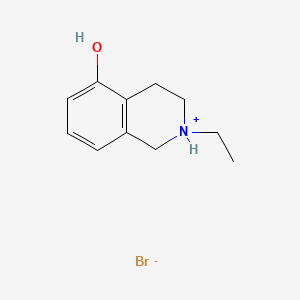
![1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane](/img/structure/B14175624.png)
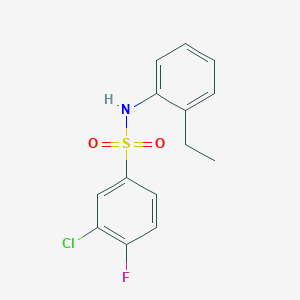
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
